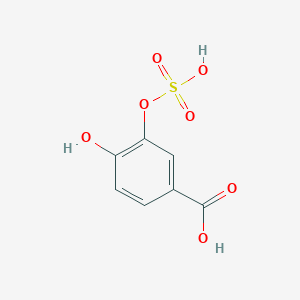

4-Hydroxy-3-(sulfooxy)benzoic acid

Description

Properties

CAS No. |

76496-11-2 |

|---|---|

Molecular Formula |

C7H6O7S |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

4-hydroxy-3-sulfooxybenzoic acid |

InChI |

InChI=1S/C7H6O7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

GSFKEOSQCKWCLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(sulfooxy)benzoic acid typically involves the sulfonation of protocatechuic acid. This can be achieved through the reaction of protocatechuic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(sulfooxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The sulfooxy group can be reduced to a hydroxyl group.

Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Conversion to 4-hydroxybenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-(sulfooxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in plant metabolism and as a potential antioxidant.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(sulfooxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate enzyme activities and influence signal transduction pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-hydroxy-3-(sulfooxy)benzoic acid are best understood in comparison to related benzoic acid derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Insights

Positional Isomerism and Bioactivity: The anti-inflammatory activity of this compound is linked to its structural mimicry of aspirin and salicylic acid.

Sulfation vs. Acetylation :

- Sulfation increases water solubility compared to acetylation (as in aspirin), which may influence bioavailability and metabolic stability. For example, this compound’s polar sulfooxy group enhances solubility in biological matrices, whereas aspirin’s acetyl group requires hydrolysis to salicylic acid for activation .

Natural vs. Synthetic Derivatives: Unlike 4-hydroxybenzoic acid (a common plant metabolite), this compound is exclusive to Aspergillus and may act as a virulence factor by suppressing host inflammatory responses during infection .

Ecological and Diagnostic Relevance: this compound is proposed as a biomarker for aspergillosis diagnosis due to its specificity to pathogenic Aspergillus strains . Its detection in fermented Tibetan tea (15-fold increase) suggests environmental or microbial cross-talk, though this requires further validation .

Biological Activity

4-Hydroxy-3-(sulfooxy)benzoic acid, also known as 3-hydroxy-4-sulfobenzoic acid, is a sulfonated derivative of hydroxybenzoic acid. This compound exhibits a range of biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₆O₇S. Its structural characteristics include a hydroxyl group and a sulfonate group, which contribute to its solubility and reactivity in biological systems.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons, which is crucial in preventing cellular damage caused by oxidative stress .

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity can be beneficial in managing conditions characterized by chronic inflammation .

3. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy as an antimicrobial agent is particularly relevant given the rise of multidrug-resistant strains .

4. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by regulating cell cycle proteins and inhibiting angiogenesis, making it a candidate for further investigation in cancer therapeutics .

5. Neuroprotective Effects

The compound has been shown to exhibit neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases through its antioxidant mechanisms .

The biological activities of this compound can be attributed to several molecular mechanisms:

- Antioxidant Mechanism: The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.

- Anti-inflammatory Mechanism: By inhibiting the signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism: The sulfonate group enhances the compound's interaction with microbial membranes, leading to disruption and cell death.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity: A study demonstrated that derivatives of hydroxybenzoic acids, including this compound, showed significant inhibition against various bacterial strains .

- Cancer Research: In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-(sulfooxy)benzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfation of protocatechuic acid (3,4-dihydroxybenzoic acid) using sulfur trioxide complexes or chlorosulfonic acid. Key steps include:

- Protection of hydroxyl groups : To prevent over-sulfation, the 4-hydroxy group may be temporarily protected (e.g., using acetyl or benzyl groups).

- Sulfation : Controlled addition of sulfating agents at low temperatures (0–5°C) to target the 3-hydroxy position.

- Deprotection and purification : Acidic hydrolysis to remove protecting groups, followed by HPLC or ion-exchange chromatography for isolation .

Critical factors : Excess sulfating agents lead to disulfated byproducts. Solvent polarity (e.g., dimethylformamide vs. dichloromethane) affects regioselectivity. Yields range from 40–60% under optimized conditions.

Q. How can spectroscopic techniques be optimized for characterizing this compound?

Answer:

- NMR : Use D₂O with a trace of NaOD to enhance solubility. Key signals:

- LC-MS/MS : Electrospray ionization (negative mode) with a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient). The [M-H]⁻ ion at m/z 233.98 is diagnostic. Fragmentation reveals loss of SO₃ (80 Da) .

- IR : Strong S=O stretches at 1250–1220 cm⁻¹ and 1050–1030 cm⁻¹ confirm sulfation .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for experimental design?

Answer:

- Solubility : Highly polar due to sulfation. Soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), but insoluble in ether or hexane. Adjust buffer pH to >5 to prevent precipitation .

- pKa : The sulfated hydroxyl (pKa ~1.5) and carboxylic acid (pKa ~2.8) contribute to strong acidity. The 4-hydroxy group has a pKa of ~9.5, requiring pH control during stability studies .

- Stability : Hydrolytically labile under alkaline conditions (pH >9). Store at 2–8°C in desiccated, amber vials .

Advanced Research Questions

Q. How does this compound interact with phase II metabolic enzymes, and what models validate these interactions?

Answer: The compound is a sulfated metabolite of protocatechuic acid, formed via sulfotransferases (SULT1A1/1A3). Experimental approaches include:

- In vitro assays : Human liver S9 fractions or recombinant SULT isoforms incubated with protocatechuic acid and PAPS (3'-phosphoadenosine-5'-phosphosulfate). LC-MS quantifies sulfated product .

- Knockout models : SULT1A1-deficient mice show reduced plasma levels of the metabolite, confirming enzymatic specificity .

- Molecular docking : Computational models predict hydrogen bonding between the 3-sulfooxy group and SULT1A1’s catalytic lysine residue (PDB: 1LS6) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer: Discrepancies arise from assay conditions and metabolite stability. Methodological recommendations:

- Dose-response profiling : Test concentrations from 1–100 μM. Pro-oxidant effects dominate at >50 μM due to ROS generation from sulfated group decomposition .

- Temporal analysis : Short-term assays (<6 hr) favor antioxidant activity (radical scavenging), while longer incubations (>24 hr) may induce cytotoxicity via mitochondrial stress .

- Cell-type specificity : Use primary hepatocytes (high SULT expression) vs. cancer lines (low SULT) to contextualize activity .

Q. What advanced techniques quantify sulfated metabolites in complex biological matrices?

Answer:

- Stable isotope dilution : Synthesize ¹³C-labeled this compound as an internal standard for LC-MS/MS, improving precision in plasma or urine .

- Enzymatic hydrolysis : Treat samples with arylsulfatase (from Helix pomatia) to release protocatechuic acid, confirming metabolite identity via reverse-phase HPLC .

- Microsampling : Combine microdialysis (brain, liver) with high-resolution MS (Orbitrap) for spatial-temporal pharmacokinetic profiling .

Q. How does the compound’s sulfation impact its role in microbial interactions?

Answer: Sulfation alters bioavailability and microbial metabolism:

- Anaerobic gut microbiota : Bacteroides spp. express sulfatases that hydrolyze the sulfooxy group, regenerating protocatechuic acid. Use anaerobic chamber cultures with/without sulfatase inhibitors (e.g., phosphate analogs) to track biotransformation .

- Antimicrobial assays : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains. Sulfation reduces membrane permeability, requiring efflux pump knockout strains (e.g., E. coli ΔacrB) to observe activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.